2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzyloxy group, a cyano group, and a tetrahydropyridinyl sulfanyl group
Properties
Molecular Formula |
C28H25N3O3S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H25N3O3S/c1-19-7-11-22(12-8-19)30-27(33)18-35-28-25(16-29)24(15-26(32)31-28)21-9-13-23(14-10-21)34-17-20-5-3-2-4-6-20/h2-14,24H,15,17-18H2,1H3,(H,30,33)(H,31,32) |
InChI Key |
YIZUXGKXEGHUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxyphenyl intermediate, which can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This intermediate is then subjected to further reactions to introduce the cyano and tetrahydropyridinyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfanyl and cyano groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenyl acetic acid: Similar structure but lacks the cyano and tetrahydropyridinyl groups.
2-(4-benzyloxy-3-methoxy-phenyl)-ethylamine: Contains a benzyloxy group but differs in the presence of an ethylamine group instead of the acetamide moiety.
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
